molecular formula C21H26N2OS B12901225 N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine CAS No. 62663-23-4

N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine

Cat. No.: B12901225
CAS No.: 62663-23-4
M. Wt: 354.5 g/mol
InChI Key: QOADUJJQSRGSII-UHFFFAOYSA-N
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Description

N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indole moiety with a thioether linkage and a butan-1-amine group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: N-substituted amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)ethyl)butan-1-amine is unique due to its combination of an indole moiety with a thioether linkage and a butan-1-amine group. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs .

Properties

CAS No.

62663-23-4

Molecular Formula

C21H26N2OS

Molecular Weight

354.5 g/mol

IUPAC Name

N-[2-[(5-methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]butan-1-amine

InChI

InChI=1S/C21H26N2OS/c1-3-4-12-22-13-14-25-21-18-15-17(24-2)10-11-19(18)23-20(21)16-8-6-5-7-9-16/h5-11,15,22-23H,3-4,12-14H2,1-2H3

InChI Key

QOADUJJQSRGSII-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCSC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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